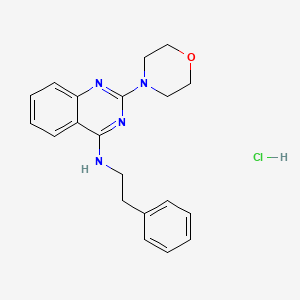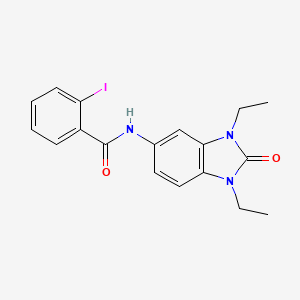
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride
Vue d'ensemble
Description
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is commonly used in scientific research to study the role of EGFR in various biological processes.
Mécanisme D'action
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is a competitive inhibitor of EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has been shown to have potent anti-tumor effects both in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has also been shown to inhibit angiogenesis, a process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is a potent and selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in various biological processes. However, it is important to note that 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride may not be effective in all cell lines or animal models, and its efficacy may depend on the specific genetic and molecular characteristics of the tumor. In addition, 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and metastasis. Another area of interest is the development of new EGFR inhibitors with improved selectivity and efficacy. Finally, there is a need for further research to understand the molecular mechanisms underlying the anti-tumor effects of 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride and to identify biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is widely used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential target for cancer therapy. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has also been used to study the role of EGFR in wound healing, angiogenesis, and the development of the nervous system.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-2-6-16(7-3-1)10-11-21-19-17-8-4-5-9-18(17)22-20(23-19)24-12-14-25-15-13-24;/h1-9H,10-15H2,(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIPXAXHHQSGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4192823.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
![3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192835.png)
![N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192847.png)
![N-[2-(4H-1,2,4-triazol-3-ylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B4192863.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B4192866.png)
![3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4192873.png)

![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)
![N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine](/img/structure/B4192909.png)

![2-[3-(methylthio)-1-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4192917.png)
![3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol](/img/structure/B4192919.png)